Compound Description: GDC-0994 is a potent and orally bioavailable small molecule inhibitor of Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) currently in early clinical development. [] It targets the RAS/RAF/MEK/ERK signaling cascade, a pathway often activated by oncogenic mutations, making it a potential therapeutic agent for various cancers. []
Relevance: While GDC-0994's specific structure isn't provided, its description as an "ERK1/2 inhibitor" suggests a pyrimidine core often found in kinase inhibitors. This pyrimidine core is structurally similar to the pyrazole ring found in 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine. Furthermore, both compounds are likely involved in targeting specific signaling pathways, highlighting a shared functional relevance despite potential structural differences. You can find more information about GDC-0994 in this research paper: .
Hu7691 (B5)
Compound Description: Hu7691 is a potent and selective Akt (protein kinase B) inhibitor. [] This compound demonstrates improved cutaneous safety compared to other Akt inhibitors by exhibiting lower activity against Akt2, an isozyme potentially responsible for keratinocyte apoptosis and subsequent skin toxicity. [] This improved safety profile makes Hu7691 a promising candidate for further development as an anticancer agent. []
Relevance: Hu7691 features a 1-methyl-1H-pyrazol-5-yl group within its structure, a key structural motif also present in 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine. [] This shared structural element suggests a potential for similar binding interactions and pharmacological activities. You can find more information about Hu7691 in this research paper: .
APD791
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, ] It displays potent antiplatelet activity by inhibiting serotonin-amplified platelet aggregation and exhibits promising potential as an antithrombotic agent. [, ]
PF-06459988
Compound Description: PF-06459988 is a potent, irreversible inhibitor designed to target T790M-containing epidermal growth factor receptor (EGFR) mutants, commonly found in drug-resistant non-small cell lung cancer (NSCLC). [] Its high specificity for these mutants and minimal activity against wild-type EGFR makes it a promising therapeutic strategy for overcoming acquired resistance to first-generation EGFR tyrosine kinase inhibitors. []
Relevance: PF-06459988 features a 1-methyl-1H-pyrazol-4-yl group within its structure, a close structural analog to the 1-methyl-1H-pyrazol-5-yl group present in 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine. [] This similarity suggests a potential for comparable binding interactions with target proteins, even though their specific mechanisms of action might differ. You can find more information about PF-06459988 in this research paper: .
Compound Description: [11C]MG2-1812 is a novel positron emission tomography (PET) ligand designed for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain. [] It exhibits high potency and selectivity for mGlu2 and demonstrates promising characteristics for visualizing and quantifying mGlu2 distribution in vivo. []
Relevance: This compound also contains a 1-methyl-1H-pyrazol-yl group, albeit at the 3-position of the pyrazole ring, which is structurally analogous to the 1-methyl-1H-pyrazol-5-yl group in 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine. [] This shared motif suggests a potential for similar binding interactions with target proteins despite differences in their specific targets and applications. You can find more information about [11C]MG2-1812 in this research paper: .
GDC-0032 (11l)
Compound Description: GDC-0032 is a highly potent and selective β-sparing phosphoinositide 3-kinase (PI3K) inhibitor designed for cancer treatment. [] It demonstrates high unbound drug exposure, meaning more of the drug is available to reach the target site, and shows robust antitumor activity in vivo, making it a promising candidate for clinical development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.